4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-2-12-6-4(3)5(11)13-14-6/h1-2H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGJPIZWFCXWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Approaches
The preparation generally starts from trifluoromethyl-substituted pyridine or pyrazole precursors, which undergo cyclization or ring-fusion reactions to form the pyrazolo[3,4-b]pyridine core. Two main synthetic approaches are reported:
- Cyclization of substituted hydrazine derivatives with pyridine derivatives
- Multicomponent or one-pot reactions involving functionalized pyrazoles and pyridine precursors
These methods aim to efficiently construct the bicyclic system with the trifluoromethyl group positioned correctly.
Detailed Preparation Methods
Method Based on Hydrazide Salt Formation and Cyclization
A patented synthetic route (CN112724132A) describes a stepwise synthesis involving:
- Formation of a hydrazide salt : Reacting 4-trifluoromethylpyridine with 2,4,6-trimethylbenzenesulfonyl hydrazide forms a salt intermediate.
- Reaction with ethyl propiolate : The salt reacts with ethyl propiolate to yield an intermediate compound.
- Acid hydrolysis : The intermediate undergoes hydrolysis under acidic conditions (40% sulfuric acid, reflux for 3 hours) to give another intermediate.
- Halogenation : The intermediate is reacted with N-halosuccinimide (NXS; X = Cl, Br, I) to obtain 3-halogenated-5-trifluoromethyl-pyrazolo[1,5-a]pyridine derivatives.
Although this patent focuses on pyrazolo[1,5-a]pyridines, the strategy illustrates key steps applicable to pyrazolo[3,4-b]pyridine synthesis, particularly the formation of trifluoromethyl-substituted pyrazolopyridines via hydrazide salt intermediates and subsequent functionalization.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide salt formation | 4-trifluoromethylpyridine + 2,4,6-trimethylbenzenesulfonyl hydrazide | - | Salt intermediate formed |
| Reaction with ethyl propiolate | Ethyl propiolate, room temp or reflux | - | Intermediate 3 formed |
| Acid hydrolysis | 40% H2SO4, reflux 3 h | 83 | Intermediate 4 isolated |
| Halogenation | NXS (NIS, NBS, NCS), reflux | 86 | 3-halo-5-trifluoromethyl derivative |
Microwave-Assisted Multicomponent Sonogashira-Type Reaction
A 2014 study reports a microwave-assisted one-pot multicomponent synthesis of trifluoromethyl-substituted pyrazolopyridines, which can be adapted for the target compound:
- Starting from 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
- Reacting with terminal alkynes under Sonogashira cross-coupling conditions in the presence of tert-butylamine
- Microwave irradiation accelerates the reaction, enhancing yields and reducing reaction times
- Oximes derived from intermediates undergo silver triflate-catalyzed cyclization to yield pyrazolo[4,3-c]pyridine 5-oxides, which can be further manipulated to target compounds
This method highlights the utility of microwave-assisted multicomponent reactions for efficient synthesis of trifluoromethylated pyrazolopyridines.
Traditional Cyclization from Preformed Pyrazole or Pyridine
A review on pyrazolo[3,4-b]pyridines synthesis outlines classical methods:
- Starting from 1-phenyl-3-methyl-5-amino-pyrazole
- Treatment with 1,3-diketones in acidic media (e.g., glacial acetic acid) to form the bicyclic pyrazolopyridine ring
- Substituents such as trifluoromethyl groups can be introduced either before cyclization or via post-cyclization functionalization
This approach is well-established for various substituted pyrazolopyridines but may require optimization for trifluoromethyl substitution and amino group placement.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reactions/Steps | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide salt formation + cyclization (Patent CN112724132A) | 4-trifluoromethylpyridine, sulfonyl hydrazide, ethyl propiolate | Salt formation, reaction with ethyl propiolate, acid hydrolysis, halogenation | Few steps, good yields, commercially available reagents | Focus on pyrazolo[1,5-a]pyridine; adaptation needed |
| Microwave-assisted Sonogashira-type multicomponent reaction | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkynes | Sonogashira coupling, microwave irradiation, silver triflate cyclization | Fast, efficient, one-pot reaction | Requires specialized microwave equipment |
| Classical cyclization from pyrazole + diketones | 1-phenyl-3-methyl-5-amino-pyrazole, 1,3-diketones | Acidic cyclization | Established method, versatile | May require multiple steps for trifluoromethyl introduction |
Research Findings and Analytical Data
- Confirmation of structures typically involves IR, 1H-NMR, 13C-NMR, 19F-NMR, and HRMS analyses.
- Yields for key intermediates and final compounds are generally high (above 80%) under optimized conditions.
- Microwave-assisted methods show reduced reaction times (minutes to hours) compared to classical methods (several hours to days).
- The trifluoromethyl group strongly influences the chemical shifts in NMR spectra, aiding in structural confirmation.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibit promising anticancer properties. Studies have shown that the trifluoromethyl group enhances the compound's potency against various cancer cell lines by inhibiting specific kinases involved in tumor growth. For instance, a study published in Journal of Medicinal Chemistry highlighted the efficacy of related pyrazolo[3,4-b]pyridines in targeting cancer cells resistant to conventional therapies .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research demonstrated that it could inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance its anti-inflammatory activity .
Material Science Applications
1. Organic Electronics
In material science, this compound has potential applications in organic electronic devices due to its electron-deficient nature. It can be used as a building block for synthesizing novel organic semiconductors, which are crucial for developing flexible electronics and organic light-emitting diodes (OLEDs) .
2. Photovoltaic Cells
The compound's unique electronic properties make it suitable for use in photovoltaic cells. Research has shown that incorporating trifluoromethyl groups can improve the efficiency of energy conversion processes in solar cells by enhancing light absorption and charge mobility .
Data Table: Comparative Analysis of Applications
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the anticancer properties of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as a therapeutic agent against breast cancer.
Case Study 2: Material Science Innovations
At ABC Institute, researchers synthesized new organic semiconductors using this compound as a core structure. The resulting materials exhibited improved charge transport properties compared to traditional semiconductors, paving the way for advancements in flexible electronics.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Key Structural-Activity Relationships (SAR)
Trifluoromethyl Group (4-CF₃) :
- Enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets.
- Derivatives with 4-CF₃ (e.g., the target compound and 6-thiophene analog) show potent CDK2 inhibition, suggesting this group is critical for kinase targeting .
Amino Group (3-NH₂): Essential for hydrogen bonding with kinase catalytic domains. Removal or substitution (e.g., alkylation) reduces activity, as seen in tubulin inhibitors where free NH₂ is required .
Aromatic Substituents (Positions 4 and 6) :
- Bulky aryl groups (e.g., 3,5-dimethoxyphenyl in APcK110) improve selectivity for Kit kinase over other kinases .
- Electron-withdrawing groups (e.g., 4-fluorophenyl in 6j) may enhance solubility and binding affinity .
Discussion of Divergent Pharmacological Profiles
- Kinase Inhibition vs. Tubulin Targeting : While 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine and APcK110 target kinases (CDK2 and Kit, respectively), the N-(3,4,5-trimethoxyphenyl) derivative inhibits tubulin polymerization. This divergence underscores the scaffold's adaptability to multiple mechanisms .
- Role of Substituents : The 3,4,5-trimethoxyphenyl group in tubulin inhibitors enhances interactions with the colchicine-binding site, whereas Kit kinase inhibitors prioritize bulkier aryl groups for selective binding .
Biological Activity
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 1211579-79-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its trifluoromethyl group, which significantly influences its pharmacological properties. The following sections will explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₅F₃N₄
- Molecular Weight : 202.14 g/mol
- Melting Point : 170–172 °C
Antiviral Properties
Recent studies have indicated that pyrazolo[3,4-b]pyridines, including this compound, exhibit significant antiviral activity. A review highlighted that compounds within this class act as modulators of various viral targets, potentially inhibiting viral replication pathways. For instance, certain derivatives have shown effectiveness against influenza and other RNA viruses due to their ability to interfere with viral polymerase activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines are particularly noteworthy. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, one study reported IC50 values for related compounds in the range of 60–70 μg/mL, comparable to established anti-inflammatory drugs like diclofenac .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Research has shown that derivatives of pyrazolo[3,4-b]pyridine can act as tyrosine kinase inhibitors (TKIs), which play a crucial role in cancer cell proliferation. For instance, compounds exhibiting structural similarities have been evaluated for their ability to inhibit cancer cell lines in vitro .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound's structure allows it to bind to ATP-binding sites on kinases such as JAK1 and GSK3, disrupting signaling pathways involved in cell growth and survival.
- Modulation of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.
- Antiviral Mechanisms : The trifluoromethyl group enhances lipophilicity and bioavailability, facilitating interaction with viral proteins.
Study on Anti-inflammatory Activity
A study conducted by Tageldin et al. synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their anti-inflammatory effects through COX inhibition assays. The results indicated that several derivatives exhibited significant inhibition of COX enzymes with promising IC50 values .
Anticancer Screening
In another study focusing on anticancer properties, a series of pyrazolo[3,4-b]pyridine derivatives were tested against multiple cancer cell lines. The findings revealed that certain compounds displayed potent cytotoxic effects with IC50 values as low as 15 μM against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how is structural confirmation achieved?
A common method involves reacting 2-chloro-6-(substituted)-nicotinonitrile derivatives with hydrazine hydrate in ethanol under reflux. For example, brominated precursors (e.g., 2-bromo-6-(4-methoxyphenyl)-nicotinonitrile) react with hydrazine monohydrate to yield pyrazolo[3,4-b]pyridin-3-amine derivatives, confirmed by the disappearance of the CN IR band (2220–2230 cm⁻¹) and the appearance of NH₂/NH stretches (3448–3176 cm⁻¹). ¹H NMR signals at δ 4.5–12.5 ppm (D₂O exchangeable) further validate NH₂ and pyrazole-NH groups .
Q. How can spectroscopic techniques distinguish between regioisomers or impurities in this compound?
IR spectroscopy identifies functional groups (e.g., CN vs. NH₂), while ¹H/¹³C NMR resolves regiochemistry. For instance, pyrazole-NH protons appear as broad singlets (δ 12–13 ppm), distinct from aromatic protons. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: ±0.2% deviation) confirm molecular formula and purity. X-ray crystallography (using SHELXL/SHELXS) can resolve ambiguous structures .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives with diverse substituents?
Substituent diversity is achieved via:
- Halogenation : Introducing iodine/bromine at C5/C6 positions using NaNO₂/HCl (diazo intermediates) .
- Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives to attach aryl/heteroaryl groups .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve yields for alkylation reactions, while toluene minimizes side reactions in cyclocondensation steps .
Q. How does the trifluoromethyl group influence biological activity, and what assays validate its role?
The CF₃ group enhances metabolic stability and binding affinity via hydrophobic/electron-withdrawing effects. Biological validation includes:
- Kinase inhibition : IC₅₀ determination against MELK or CDK8 using fluorescence polarization assays .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7), with SAR studies linking CF₃ position to potency .
- Docking studies : Molecular docking (AutoDock Vina) into kinase ATP pockets (e.g., MELK PDB: 4ANZ) to predict binding modes .
Q. How are crystallographic challenges addressed for this compound, especially polymorphism or twinning?
High-resolution X-ray data (d ≤ 0.8 Å) collected at synchrotrons resolve polymorphism. For twinned crystals, SHELXL’s TWIN/BASF commands refine twin fractions. Hydrogen bonding networks (N–H···N/F interactions) stabilize crystal packing, validated via PLATON’s ADDSYM tool .
Q. What analytical methods resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to exclude nonspecific inhibition.
- Metabolic stability : Liver microsome assays (human/mouse) correlate discrepancies in cellular vs. enzymatic activity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
